8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
CAS No.: 99451-55-5
Cat. No.: VC4403385
Molecular Formula: C6H5BrN4S
Molecular Weight: 245.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99451-55-5 |
|---|---|
| Molecular Formula | C6H5BrN4S |
| Molecular Weight | 245.1 |
| IUPAC Name | 8-bromo-5-methylsulfanyl-[1,2,4]triazolo[4,3-c]pyrimidine |
| Standard InChI | InChI=1S/C6H5BrN4S/c1-12-6-8-2-4(7)5-10-9-3-11(5)6/h2-3H,1H3 |
| Standard InChI Key | PYXSQRIHTWWWIN-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C2=NN=CN21)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features a fused bicyclic system comprising a triazole ring ( triazolo) annulated to a pyrimidine scaffold at the [4,3-c] position. The bromine atom at C8 introduces steric and electronic effects that influence reactivity, while the methylthio (-SMe) group at C5 enhances lipophilicity, as evidenced by a calculated LogP of 1.2 . X-ray crystallography of analogous triazolopyrimidines reveals planar geometries with bond lengths consistent with aromatic delocalization .
Spectral and Physicochemical Data
Key spectroscopic features include:
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¹H NMR (DMSO-d₆): A singlet at δ 2.65 ppm for the methylthio group and aromatic protons between δ 8.2–8.9 ppm .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 280.03 ([M+H]⁺), with isotopic patterns confirming bromine presence .
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Solubility: Moderately soluble in DMSO (25 mM stock solutions) , but poorly aqueous-soluble due to the hydrophobic methylthio moiety.
Synthetic Routes and Optimization
Condensation-Based Strategies
The synthesis typically begins with the cyclocondensation of 5-amino-4H-1,2,4-triazole-3-thiol with a brominated pyrimidine precursor. Source outlines a general approach where di-keto intermediates (e.g., 1,3-diketones) react with aminotriazoles under acidic conditions to form the triazolopyrimidine core. For this compound, bromination is achieved either pre- or post-cyclization using N-bromosuccinimide (NBS) .
Functionalization at C5
Chemical Reactivity and Derivative Synthesis
Halogen Exchange Reactions
The C8 bromine serves as a versatile site for cross-coupling reactions. Suzuki-Miyaura couplings with arylboronic acids generate biaryl derivatives, while Buchwald-Hartwig aminations introduce amino groups . Such modifications are critical for tuning bioactivity.
Oxidation of the Methylthio Group
Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the -SMe group to sulfone (-SO₂Me), enhancing hydrogen-bonding capacity. This transformation is pivotal in structure-activity relationship (SAR) studies targeting enzyme active sites .
Pharmacokinetic and Formulation Considerations
Metabolic Stability
Microsomal stability assays (human liver microsomes) indicate a half-life of 45 minutes, with CYP3A4-mediated oxidation of the methylthio group as the primary metabolic pathway . Deuteriation at the methyl group extends the half-life to 68 minutes, a strategy employed to improve bioavailability .
Preclinical Formulations
Aqueous solubility is enhanced via cyclodextrin inclusion complexes (e.g., HP-β-CD), achieving 12 mg/mL solubility at 1:2 molar ratios . In vivo pharmacokinetics in rats show a Cₘₐₓ of 1.2 μg/mL after oral administration (10 mg/kg), with a bioavailability of 22% .
Recent Advances and Future Directions
Targeted Drug Delivery Systems
Nanoparticulate formulations using PLGA carriers (200 nm diameter) demonstrate sustained release over 72 hours in vitro, improving therapeutic indices for tuberculosis applications . Surface functionalization with mannose ligands enhances macrophage uptake, a key target in intracellular pathogens .
Photodynamic Therapy Applications
Preliminary studies indicate that bromine’s heavy atom effect promotes singlet oxygen generation (ΦΔ = 0.18) under UV irradiation, positioning the compound as a photosensitizer in oncology .
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